molecular formula C20H30O B15346163 1,2,3,6,7,8-Hexahydro-1,1,3,3,6,6,8,8-octamethyl-as-indacen-4-ol CAS No. 53718-37-9

1,2,3,6,7,8-Hexahydro-1,1,3,3,6,6,8,8-octamethyl-as-indacen-4-ol

Cat. No.: B15346163
CAS No.: 53718-37-9
M. Wt: 286.5 g/mol
InChI Key: QZWNGYFKEJRJAG-UHFFFAOYSA-N
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Description

This compound (CAS: 53718-37-9) is a polycyclic aromatic derivative with an as-indacene core, characterized by a hydroxyl group at the 4-position and eight methyl substituents distributed across the 1,3,6,8-positions . Its molecular formula is C₂₀H₃₀O, and its structure features a partially hydrogenated indacene backbone with high steric bulk due to the octamethyl groups.

Properties

CAS No.

53718-37-9

Molecular Formula

C20H30O

Molecular Weight

286.5 g/mol

IUPAC Name

1,1,3,3,6,6,8,8-octamethyl-2,7-dihydro-as-indacen-4-ol

InChI

InChI=1S/C20H30O/c1-17(2)10-18(3,4)14-12(17)9-13(21)15-16(14)20(7,8)11-19(15,5)6/h9,21H,10-11H2,1-8H3

InChI Key

QZWNGYFKEJRJAG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C3C(=C(C=C21)O)C(CC3(C)C)(C)C)(C)C)C

Origin of Product

United States

Biological Activity

1,2,3,6,7,8-Hexahydro-1,1,3,3,6,6,8,8-octamethyl-as-indacen-4-ol (often referred to as HHCB) is a synthetic organic compound primarily utilized in the fragrance industry. This polycyclic organic synthetic musk is known for its applications in perfumes and personal care products. Understanding its biological activity is essential for assessing its safety and efficacy in various applications.

  • Molecular Formula : C18H26O
  • Molecular Weight : 258.4256 g/mol
  • CAS Registry Number : 1732-13-4
  • IUPAC Name : 1,2,3,6,7,8-Hexahydro-1,1,3,3,6,6,8,8-octamethyl-as-indacen-4-ol

Biological Activity Overview

HHCB exhibits a range of biological activities that are critical to its use in consumer products. These activities include:

  • Endocrine Disruption : Studies have indicated that HHCB can mimic estrogenic activity. It has been shown to bind to estrogen receptors and can influence hormonal pathways in both animals and human cell lines .
  • Toxicity Assessments : Research has demonstrated that HHCB has low acute toxicity; however, chronic exposure may lead to adverse effects. The compound has been evaluated for its potential carcinogenic effects and reproductive toxicity. In animal studies, it was found to cause developmental issues at high exposure levels .

Case Study 1: Estrogenic Activity

A study conducted by the European Commission on Health and Consumer Protection assessed the estrogenic activity of HHCB. The results indicated that HHCB can activate estrogen receptors in vitro at concentrations relevant to environmental exposure levels. This raises concerns about its potential impact on wildlife and human health due to endocrine disruption mechanisms .

Case Study 2: Toxicokinetics

A toxicokinetic study involving dermal absorption showed that HHCB has low dermal absorption rates (<1%) but significant inhalation absorption rates (up to 12% in humans). Metabolites identified included dimethylsilanediol and methylsilanetriol. The study highlighted the need for further investigation into the long-term effects of these metabolites on human health .

Data Tables

Biological Activity Description Reference
Estrogenic ActivityBinds to estrogen receptors; potential endocrine disruptor
Acute ToxicityLow toxicity observed in short-term studies
Chronic ToxicityPotential reproductive and developmental effects noted
Dermal Absorption<1% absorption; significant inhalation absorption

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Core Structural Variations

as-Indacene vs. s-Indacene Derivatives

The target compound’s as-indacene core differs from s-indacene derivatives (e.g., MCC950, Selnoflast) in ring junction stereochemistry. For example:

  • MCC950 (CRID-3) : Contains an s-indacene core with a urea functional group at the 4-position, enabling potent NLRP3 inflammasome inhibition via NACHT domain binding .
  • Target Compound : The as-indacene configuration may alter binding pocket compatibility in biological systems compared to s-indacene-based inhibitors.
Hydrogenation and Substitution Patterns
  • 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine : Shares a partially hydrogenated core but lacks methyl groups and features an amine instead of a hydroxyl group. Its melting point (82–84°C) and predicted pKa (4.38) suggest moderate solubility and basicity .

Functional Group and Pharmacokinetic Comparisons

Compound Name (CAS) Core Functional Group(s) Key Pharmacokinetic/Physical Properties Biological Target/Application
Target Compound (53718-37-9) as-indacene -OH, octamethyl High lipophilicity; hydroxyl may enable H-bonding Not explicitly reported
MCC950 (256373-96-3) s-indacene Urea, sulfonyl furan Oral bioavailability; inhibits NLRP3 (IC₅₀ ~8 nM) NLRP3 inflammasome
Selnoflast (2260969-36-4) s-indacene Piperidine sulfonamide Improved bioavailability; preclinical candidate NLRP3 (neuroinflammatory diseases)
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine (63089-56-5) s-indacene -NH₂ Mp 82–84°C; synthetic intermediate Drug discovery intermediate
Key Observations:

Hydroxyl vs. Amine/Urea Groups : The hydroxyl group in the target compound may confer polarity compared to amine or urea derivatives, but steric hindrance from methyl groups could limit hydrogen-bonding efficacy.

Methyl Substitution Impact : The octamethyl groups in the target compound likely enhance metabolic stability but reduce solubility compared to less substituted analogs like MCC950.

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